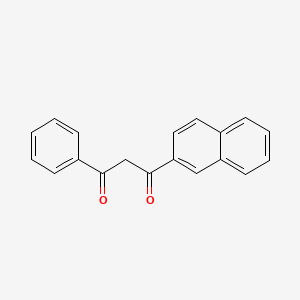

2-Naphthoyl benzoylmethane

Description

Overview of Beta-Diketone Chemistry and its Significance in Coordination Science

Beta-diketones are organic compounds with the general formula R-C(O)-CH₂-C(O)-R'. ontosight.ai They are notable for their ability to exist in tautomeric forms: a diketo form and an enol form. mdpi.com The enol form is particularly important in coordination chemistry because the deprotonation of its hydroxyl group creates a bidentate ligand that can form stable chelate rings with metal ions. researchgate.net This chelation enhances the stability of the resulting metal complexes, a phenomenon known as the chelate effect. ontosight.ai

The versatility of β-diketones as ligands is a cornerstone of coordination chemistry. researchgate.net By modifying the R and R' groups, chemists can fine-tune the steric and electronic properties of the ligand, which in turn influences the properties of the metal complex. researchgate.net This tunability has led to the application of β-diketonate metal complexes in diverse areas such as catalysis, materials science for devices like organic light-emitting diodes (OLEDs), and as precursors for metal oxide deposition. researchgate.netalfa-chemistry.com

Historical Context and Evolution of Research on Naphthoyl-Substituted Beta-Diketones

Research into β-diketones has a history spanning over a century. researchgate.net The study of naphthoyl-substituted β-diketones, a specific class that includes 2-naphthoyl benzoylmethane, has evolved significantly. Initially, research focused on their synthesis and basic characterization. Over time, the focus has shifted towards exploring their unique photophysical properties and applications in advanced materials. The introduction of the naphthyl group, a large aromatic system, into the β-diketone structure significantly influences the electronic and steric properties of the molecule. This has led to extensive investigation into their potential as ligands for lanthanide and transition metal complexes with interesting luminescent and magnetic properties. rsc.orgmdpi.com Recent research has also explored the mechanochromic luminescent properties of dinaphthoylmethane derivatives and their boron complexes, demonstrating the ongoing evolution of research in this area. acs.org

Synthesis and Physicochemical Characterization

Common Synthetic Routes for this compound

The most common method for synthesizing β-diketones, including this compound, is the Claisen condensation. nih.gov This reaction involves the condensation of an ester with a ketone in the presence of a strong base. For the synthesis of this compound, this would typically involve the reaction of a methyl or ethyl ester of 2-naphthoic acid with acetophenone (B1666503), or the reaction of methyl benzoate (B1203000) with 2-acetylnaphthalene (B72118). The general mechanism involves the deprotonation of the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the ester. Subsequent elimination of an alkoxide group yields the β-diketone.

An alternative approach involves the acylation of a ketone enolate with an acyl chloride. For instance, the enolate of acetophenone can be reacted with 2-naphthoyl chloride to produce this compound. nih.govchemicalbook.com

Spectroscopic and Thermal Properties

The physicochemical properties of a compound are crucial for its characterization and for predicting its behavior in various applications. wuxiapptec.com

Spectroscopic Properties:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound. The spectra would show characteristic signals for the aromatic protons and carbons of the naphthyl and benzoyl groups, as well as signals for the methylene (B1212753) and enolic protons, providing insight into the keto-enol tautomerism. mdpi.commdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the functional groups present. In the diketo form, two distinct carbonyl (C=O) stretching bands would be observed. In the enol form, a broad O-H stretching band and a C=O stretching band at a lower frequency (due to conjugation and intramolecular hydrogen bonding) would be present. mdpi.com

UV-Visible (UV-Vis) Spectroscopy : The UV-Vis absorption spectrum of this compound is characterized by intense absorption bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic rings and the conjugated enone system of the enol tautomer. mdpi.com

Thermal Properties:

The thermal stability of this compound is an important consideration for its use in applications such as organic electronics, where materials are often subjected to elevated temperatures during device fabrication and operation. Information regarding its melting point and decomposition temperature can be obtained through techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For instance, the related compound 2-naphthoyl chloride has a reported melting point of 50-52 °C. chemicalbook.com

Coordination Chemistry and Photophysical Applications

Role as a Ligand in the Formation of Metal Complexes

As a β-diketone, this compound readily acts as a bidentate ligand, coordinating to a wide range of metal ions through its two oxygen atoms after deprotonation. researchgate.netalfa-chemistry.com The resulting metal complexes often exhibit enhanced stability due to the formation of a six-membered chelate ring. researchgate.net The bulky naphthyl group can provide steric hindrance around the metal center, influencing the coordination geometry and the number of ligands that can bind to the metal. This steric influence can be exploited to control the properties of the resulting metal complexes. nih.gov

The electronic properties of the naphthyl and benzoyl substituents also play a crucial role in modulating the electronic structure of the metal complexes. sysrevpharm.org This, in turn, affects their photophysical and catalytic properties. The ability to form stable complexes with various metals makes this compound and its derivatives valuable components in the design of functional coordination compounds. ontosight.ainih.gov

Photophysical Properties and Applications in Luminescent Materials

The extended π-system of the naphthyl group in this compound gives rise to interesting photophysical properties, including fluorescence. mdpi.com Upon coordination to metal ions, particularly lanthanides, these properties can be significantly enhanced.

Sensitizer in Lanthanide Luminescence

Lanthanide ions, such as europium (Eu³⁺) and terbium (Tb³⁺), exhibit characteristic sharp and long-lived luminescence, but their direct excitation is often inefficient. nih.gov Organic ligands, like this compound, can act as "antenna" ligands. mdpi.com The ligand absorbs light efficiently and then transfers the absorbed energy to the central lanthanide ion, which then emits its characteristic luminescence. nih.govresearchgate.net This process, known as sensitized luminescence, is crucial for the development of highly luminescent lanthanide-based materials for applications in bioassays, lighting, and displays. nih.govosti.gov The efficiency of this energy transfer is a key factor in the brightness of the resulting material. mdpi.com

Component in Organic Light-Emitting Diodes (OLEDs)

The luminescent properties of metal complexes of this compound and related β-diketones make them promising candidates for use in organic light-emitting diodes (OLEDs). nih.govresearchgate.net In an OLED, an organic material emits light in response to an electric current. The color and efficiency of the emitted light are determined by the photophysical properties of the emissive material. semanticscholar.orgmdpi.com Metal complexes of β-diketones can be used as the emissive layer in an OLED. ossila.com By tuning the metal ion and the β-diketone ligand, it is possible to achieve emission across the visible spectrum. The thermal stability and ability to form stable amorphous films are also important properties for materials used in OLEDs. semanticscholar.org

Structure

3D Structure

Properties

CAS No. |

57114-80-4 |

|---|---|

Molecular Formula |

C19H14O2 |

Molecular Weight |

274.3 g/mol |

IUPAC Name |

1-naphthalen-2-yl-3-phenylpropane-1,3-dione |

InChI |

InChI=1S/C19H14O2/c20-18(15-7-2-1-3-8-15)13-19(21)17-11-10-14-6-4-5-9-16(14)12-17/h1-12H,13H2 |

InChI Key |

OSGZQTUEDXNVLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 2-Naphthoyl Benzoylmethane

The synthesis of β-diketones, including this compound, is a cornerstone of organic synthesis, providing essential intermediates for a wide array of applications. ijpras.com These compounds are pivotal in forming carbon-carbon bonds and are integral to numerous biologically active molecules. nih.gov

Hydrolysis-Based Synthetic Pathways for Beta-Diketones

One established method for synthesizing β-diketones involves the acylation of a ketone's enamine, followed by hydrolysis. ijpras.com For instance, morpholine (B109124) or pyrrolidine (B122466) can be used to form the enamine of a ketone. This intermediate then reacts with an acyl halide, and subsequent hydrolysis yields the desired β-diketone. ijpras.com Another approach relies on the coupling and subsequent hydrolysis of long-chain acetylenes with acid chlorides derived from fatty acids. nih.gov

A classic and versatile method for preparing aromatic β-diketones is the Claisen condensation. ijpras.commdpi.com This reaction involves the condensation of an acetophenone (B1666503) with an ester in the presence of a strong base. ijpras.com For the synthesis of this compound, this would typically involve the reaction of 2-acetylnaphthalene (B72118) with a benzoate (B1203000) ester.

| Synthetic Method | Reactants | Key Features |

| Enamine Acylation | Ketone, Acyl Halide | Formation of enamine intermediate, followed by acylation and hydrolysis. ijpras.com |

| Acetylene Coupling | Long-chain Acetylene, Acid Chloride | Coupling reaction followed by hydrolysis. nih.gov |

| Claisen Condensation | Acetophenone, Ester | Base-catalyzed condensation, widely used for aromatic β-diketones. ijpras.commdpi.com |

Catalytic Routes for Related Diketone Compounds

Modern synthetic chemistry has seen the emergence of various catalytic methods for the synthesis of 1,3-diketones. These routes often offer milder reaction conditions and improved efficiency. Transition metal-catalyzed reactions, such as those involving gold(I) or rhodium, have proven effective. nih.govorganic-chemistry.org For example, gold(I)-catalyzed regioselective hydration of alkynones provides a direct route to 1,3-diketones. nih.gov Another innovative approach is the decarboxylative coupling of α-oxocarboxylic acids with other reagents, catalyzed by transition metals. nih.gov

Organocatalysis also presents a powerful tool for diketone synthesis. For instance, P-chiral phosphinamides have been utilized as recyclable organocatalysts for the desymmetric enantioselective reduction of cyclic 1,3-diketones, yielding chiral 3-hydroxy ketones. acs.org

Synthesis of this compound Derivatives

The core structure of this compound can be modified to create a library of derivatives with tailored properties for specific research purposes.

Functionalization and Structural Modifications for Specific Research Aims

The functionalization of this compound can be achieved through various chemical transformations. The β-diketone moiety can be chelated to a BF2 unit, forming a β-diketonate BF2 complex. acs.org This complexation allows for regioselective halogenation at the γ-position of the β-diketone using N-halosuccinimide (NXS) in the presence of an amine catalyst. acs.org Subsequent hydrolysis can then remove the BF2 group to yield the γ-halogenated β-diketone. acs.org This method provides a route to introduce halogen atoms at specific positions, which can be valuable for further synthetic manipulations or for tuning the electronic properties of the molecule.

Furthermore, the aromatic rings of this compound can be substituted. For instance, bromo-substituted derivatives have been synthesized for use in creating organoboron dyes with specific photophysical properties. researchgate.net The introduction of alkoxy groups to the benzoyl moiety is another modification that has been explored to create novel boron difluoride adducts with applications in photonics. researchgate.net

Methodologies for Preparing Substituted Analogs

The preparation of substituted analogs of this compound often relies on the Claisen condensation using appropriately substituted starting materials. For example, to synthesize a derivative with a substituent on the benzoyl ring, a substituted benzoyl chloride or ester would be reacted with 2-acetylnaphthalene. Similarly, to introduce a substituent on the naphthyl ring, a substituted 2-acetylnaphthalene would be the starting ketone.

Palladium-catalyzed cross-coupling reactions are also powerful tools for creating substituted analogs. For example, a bromo-substituted this compound could undergo Suzuki or Sonogashira coupling to introduce new aryl or alkynyl groups.

| Derivative Type | Synthetic Approach | Purpose of Modification |

| γ-Halogenated | Chelation with BF2 followed by halogenation and hydrolysis. acs.org | Introduce reactive handles for further synthesis. |

| Bromo-substituted | Claisen condensation with brominated starting materials. researchgate.net | Synthesis of organoboron dyes. researchgate.net |

| Alkoxy-substituted | Claisen condensation with alkoxy-substituted benzoyl compounds. researchgate.net | Creation of materials for photonics applications. researchgate.net |

Reaction Mechanisms of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The Claisen condensation, a key method for synthesizing this compound, proceeds through a series of well-defined steps. The reaction is initiated by the deprotonation of the α-carbon of the ketone (e.g., 2-acetylnaphthalene) by a strong base to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the ester (e.g., a benzoate ester). The resulting tetrahedral intermediate subsequently collapses, eliminating the alkoxide leaving group to form the β-diketone. The final product exists in equilibrium with its more stable enol tautomer.

The mechanism of catalytic reactions often involves a catalytic cycle. In the case of palladium-catalyzed cross-coupling, the cycle typically involves oxidative addition of the catalyst to an aryl halide, transmetalation with an organometallic reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. acs.org

For functionalization reactions, such as the halogenation of β-diketonate BF2 complexes, the proposed mechanism involves the formation of an N-haloammonium ion from the amine catalyst and NXS. acs.org This species then reacts with the activated γ-methyl group of the β-diketonate BF2 complex. acs.org

The study of reaction mechanisms often involves a combination of experimental evidence and computational analysis to elucidate the intricate steps of a chemical transformation. acs.orgyoutube.comyoutube.comyoutube.com

Mechanistic Elucidation of Key Synthetic Steps

The synthesis of this compound typically proceeds via a mixed Claisen condensation, a fundamental reaction in organic chemistry for the formation of β-keto esters or β-diketones. wikipedia.orgmasterorganicchemistry.com This process involves the reaction between an enolizable ester or ketone and a non-enolizable ester. In the case of this compound, the likely precursors are a methyl or ethyl ester of 2-naphthoic acid and acetophenone (or a substituted acetophenone).

The reaction mechanism can be broken down into several key steps:

Enolate Formation: A strong base, such as sodium ethoxide or sodium hydride, is used to deprotonate the α-carbon of the ketone (acetophenone), which is more acidic than the α-protons of an ester. libretexts.orglibretexts.org This results in the formation of a resonance-stabilized enolate ion. The choice of a strong base is critical, and a stoichiometric amount is required to drive the reaction forward, as the final product is more acidic than the starting ketone and will be deprotonated by the base. wikipedia.orglibretexts.org

Nucleophilic Attack: The newly formed enolate anion acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of the 2-naphthoyl ester (e.g., methyl 2-naphthoate). This addition reaction leads to the formation of a tetrahedral intermediate, an alkoxide. masterorganicchemistry.comlibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. It reforms the carbonyl double bond by eliminating the alkoxy group (-OR) from the ester, which acts as a good leaving group. wikipedia.orglibretexts.org This step regenerates the base (if an alkoxide base was used) and forms the β-diketone, this compound.

Protonation: A final workup step with an aqueous acid (e.g., dilute sulfuric or hydrochloric acid) is necessary to neutralize the enolate and any remaining base, yielding the final this compound product. wikipedia.org

A visual representation of the general Claisen condensation mechanism is provided below:

| Step | Description |

| 1. Enolate Formation | A strong base removes an α-proton from a ketone to form a nucleophilic enolate. |

| 2. Nucleophilic Attack | The enolate attacks the carbonyl carbon of an ester, forming a tetrahedral intermediate. |

| 3. Elimination | The intermediate collapses, eliminating an alkoxide leaving group to form the β-diketone. |

| 4. Deprotonation | The β-diketone is deprotonated by the base, driving the reaction forward. |

| 5. Protonation | Acid workup protonates the enolate to yield the final product. |

Exploration of Side Product Formation and Control

In the synthesis of this compound via a mixed Claisen condensation, the formation of side products is a significant concern that can affect the yield and purity of the desired compound. Careful control of reaction conditions is necessary to mitigate these side reactions.

The primary side products arise from the self-condensation of the starting materials. libretexts.org If the ester used (e.g., methyl 2-naphthoate) has enolizable α-protons, it can undergo self-condensation to form a β-keto ester. However, 2-naphthoic acid esters lack α-protons, making them ideal as the non-enolizable partner in this reaction. libretexts.org

The main potential side reactions include:

Self-condensation of the ketone: Acetophenone can undergo self-condensation in the presence of a strong base, although this is generally less favorable than the mixed condensation.

Reaction of the base with the ester: The base can act as a nucleophile and attack the carbonyl group of the ester, leading to transesterification if an alkoxide base different from the ester's alkoxy group is used. libretexts.org For instance, using sodium methoxide (B1231860) with an ethyl ester could lead to the formation of the corresponding methyl ester.

Hydrolysis of the ester: If hydroxide (B78521) is used as the base or if water is present, saponification (hydrolysis) of the ester to the corresponding carboxylate can occur, which will not participate in the Claisen condensation. libretexts.org

To control the formation of these side products, several strategies can be employed:

| Strategy | Description |

| Choice of Reactants | Use a non-enolizable ester, such as a derivative of 2-naphthoic acid, to prevent self-condensation of the ester. libretexts.org |

| Choice of Base | Use a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to avoid transesterification and saponification. wikipedia.org If an alkoxide base is used, it should correspond to the alcohol of the ester (e.g., sodium ethoxide with an ethyl ester). libretexts.org |

| Reaction Conditions | Maintain anhydrous (dry) conditions to prevent hydrolysis of the ester. libretexts.org The reaction is also typically run at low temperatures to control the rate of reaction and minimize side reactions. |

| Order of Addition | Slowly adding the enolizable ketone to a mixture of the non-enolizable ester and the base can help to ensure that the ketone is immediately deprotonated and reacts with the ester, minimizing its self-condensation. |

By carefully selecting the reactants and controlling the reaction conditions, the synthesis of this compound can be optimized to favor the formation of the desired product and minimize the occurrence of side reactions.

Coordination Chemistry and Ligand Design Principles

Complexation Behavior of 2-Naphthoyl Benzoylmethane as a Ligand

This compound (HNBM) is a derivative of the well-known dibenzoylmethane (B1670423) (DBM) and is distinguished by the presence of an additional phenylene ring. nsc.ru This structural modification significantly influences its complexation behavior, setting it apart from its parent compound. nsc.ru

In β-diketonate complexes, the ligand, in its enolate form, coordinates to a metal center through its two oxygen atoms. libretexts.orgsavemyexams.com This creates a stable six-membered chelate ring. libretexts.org The bond between the metal and the ligand is a coordinate covalent bond, where the ligand acts as a Lewis base, donating a pair of electrons to the metal, which acts as a Lewis acid. libretexts.orglibretexts.org The interaction involves the overlap of filled non-bonding orbitals of the ligand with the orbitals of the metal. wikipedia.org The strength and nature of this bond can be influenced by several factors, including the metal ion's identity and the specific substituents on the β-diketone ligand. york.ac.uk

This compound primarily acts as a bidentate chelating ligand, binding to a metal ion through its two oxygen atoms. nsc.rusavemyexams.com This chelation typically results in the formation of a six-membered ring structure. libretexts.org The coordination geometry around the central metal ion is influenced by the number of ligands and their arrangement.

In complexes such as [Ni(NBM)2(Py)2] and [Ni(NBM)2(4-MePy)2], the nickel(II) ion is six-coordinate, adopting a distorted octahedral geometry. nsc.ruias.ac.in The two 2-naphthoyl benzoylmethanate (NBM) ligands occupy the equatorial plane, while two ancillary pyridine (B92270) or 4-methylpyridine (B42270) ligands are positioned axially. nsc.ru The chelate rings formed by the NBM ligands are nearly planar. nsc.ru

Table 1: Selected Bond Lengths and Angles in Nickel(II)-NBM Complexes

| Complex | Ni-O (Å) | Ni-N (Å) |

| [NiPy2(NBM)2] | 2.02–2.05 | 2.11 |

| [Ni(4-MePy)2(NBM)2] | 2.01–2.03 | 2.09 |

Data sourced from Soldatov et al. nsc.ru

The coordination geometries can vary depending on the metal and other ligands present, with possibilities including tetrahedral, square planar, trigonal bipyramidal, and octahedral arrangements. libretexts.org

One notable difference is the impact on clathration ability (the formation of inclusion compounds). While many metal-DBM complexes are known to form host-guest compounds, analogous complexes with NBM, such as [Ni(NBM)2(Py)2] and [Ni(NBM)2(4-MePy)2], have shown a reduced or absent capacity to entrap guest solvent molecules. nsc.ruresearchgate.net This is attributed to a phenomenon described as 'self-inclusion', where the bulky naphthyl group of the NBM ligand folds to fill the pocket space that would typically accommodate guest molecules in DBM systems. nsc.ru

Design and Synthesis of Metal-Naphthoyl Benzoylmethanate Complexes

The synthesis of metal complexes with this compound often involves the reaction of a metal salt with the ligand in the presence of a suitable base or ancillary ligands. nih.govnih.gov The choice of reactants and reaction conditions can direct the formation of either mononuclear or more complex polynuclear structures.

Mononuclear complexes, containing a single metal center, are commonly formed with this compound. ias.ac.inresearchgate.net For example, the reaction of a nickel(II) source with NBM and pyridine-based ligands yields mononuclear complexes with a distorted octahedral geometry. nsc.ru The formation of these complexes can be influenced by the stoichiometry of the reactants and the coordinating ability of the solvent.

While the primary focus of available research on this compound has been on mononuclear species, the principles of coordination chemistry allow for the potential formation of polynuclear complexes. Polynuclear structures, which contain multiple metal centers bridged by ligands, can be achieved by carefully selecting ligands and reaction conditions that favor bridging interactions. For instance, using a metal complex as a "ligand" itself can lead to the formation of coordination polymers. mdpi.com

In the case of 2-naphthoyl benzoylmethanate complexes, ancillary ligands like pyridine and its derivatives have been shown to complete the coordination sphere of the metal ion, leading to stable six-coordinate complexes. nsc.ruias.ac.in The nature of the ancillary ligand can affect bond lengths and angles within the complex. ias.ac.in For instance, the Ni–N bond length is slightly different in [NiPy2(NBM)2] compared to [Ni(4-MePy)2(NBM)2]. nsc.ru Furthermore, the choice of ancillary ligand can impact the ability of the complex to form inclusion compounds. For example, while Ni(II) complexes of NBM with pyridine and 4-methylpyridine did not form clathrates, a similar complex with 4-phenylpyridine (B135609) did, suggesting that the larger ancillary ligand prevents complete self-filling of the molecular pockets by the naphthyl group. nsc.ru

The coordination mode of ancillary ligands can also vary, which in turn significantly impacts the properties of the complex. rsc.org The presence of different ancillary ligands can also modulate the photophysical and photochemical properties of the resulting complexes. nih.govrsc.org

Isomerism in Coordination Complexes Involving Naphthoyl Benzoylmethanate Ligands

Isomerism, the phenomenon where different compounds have the same molecular formula but different arrangements of atoms, is a fundamental concept in coordination chemistry. uomustansiriyah.edu.iqlibretexts.org Complexes involving the 2-naphthoyl benzoylmethanate ligand can potentially exhibit various forms of isomerism, which can significantly influence their physical and chemical properties.

Structural isomerism arises from differences in the connectivity of atoms within the coordination sphere. libretexts.org Two types of structural isomerism relevant to complexes with 2-naphthoyl benzoylmethanate are coordination isomerism and linkage isomerism.

Coordination Isomerism occurs when a compound consists of both a complex cation and a complex anion, and the ligands are exchanged between the two metal centers. libretexts.orguni-siegen.de For a salt containing a 2-naphthoyl benzoylmethanate complex, this could manifest if both the cation and anion are coordination complexes. For example, in a hypothetical salt like [Co(NH₃)₆][Cr(NBM)₃], a coordination isomer would be [Cr(NH₃)₆][Co(NBM)₃], where the NBM ligand and the ammonia (B1221849) ligands have swapped their respective metal centers.

Linkage Isomerism is possible when a ligand, known as an ambidentate ligand, can bind to the central metal ion through more than one of its atoms. purdue.eduvaia.comwikipedia.org The this compound ligand itself, in its deprotonated form, typically coordinates through its two oxygen atoms, forming a stable chelate ring. While the diketonate moiety itself does not present common ambidentate character, linkage isomerism could be introduced into a complex containing 2-naphthoyl benzoylmethanate through the presence of other ambidentate ligands in the coordination sphere. nih.gov

For instance, if a complex of the type [M(NBM)₂(L)₂] were synthesized, where L is an ambidentate ligand such as the thiocyanate (B1210189) ion (SCN⁻) or the nitrite (B80452) ion (NO₂⁻), linkage isomers could arise. uomustansiriyah.edu.iqwikipedia.org

Thiocyanate (SCN⁻): Can coordinate through the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato). uomustansiriyah.edu.iqwikipedia.org This would lead to isomers such as [M(NBM)₂(SCN)₂] and [M(NBM)₂(NCS)₂].

Nitrite (NO₂⁻): Can coordinate through the nitrogen atom (nitro) or an oxygen atom (nitrito). uomustansiriyah.edu.iqwikipedia.org This would result in isomers like [M(NBM)₂(NO₂)₂] and [M(NBM)₂(ONO)₂].

The specific isomer formed can be influenced by factors such as the nature of the metal ion (hard and soft acid-base principles), the solvent used for synthesis, and reaction temperature. uomustansiriyah.edu.iqnih.gov These different linkage isomers would be expected to exhibit distinct physical properties, such as color and vibrational spectra (e.g., in IR spectroscopy). wikipedia.orgpw.live

Stereoisomerism and Chirality Induction

The spatial arrangement of ligands around a central metal ion gives rise to various forms of isomerism, with stereoisomerism being of particular importance due to its implications for the chemical and physical properties of the complex, including its biological activity and catalytic potential. Stereoisomers have the same chemical formula and connectivity but differ in the three-dimensional orientation of their atoms. koreascience.kr This phenomenon is broadly categorized into geometric and optical isomerism. mdpi.com

Geometric Isomerism: In complexes with a square planar or octahedral geometry, the arrangement of ligands can lead to geometric isomers, most commonly cis and trans isomers. mdpi.comnih.gov For a hypothetical square planar complex of this compound with two other monodentate ligands (L), [M(this compound)L₂], cis and trans isomers would be possible, depending on whether the two L ligands are adjacent (90° apart) or opposite (180° apart) to each other. Similarly, in an octahedral complex of the type [M(this compound)₂L₂], cis and trans isomers can arise based on the relative positions of the L ligands. nih.gov

Optical Isomerism and Chirality: A molecule or ion that is non-superimposable on its mirror image is termed chiral and can exist as a pair of enantiomers. libretexts.org Such molecules are optically active, meaning they can rotate the plane of polarized light. In coordination chemistry, chirality can arise from several sources: the coordination of a chiral ligand, the arrangement of achiral ligands in a particular geometry, or the conformation of a chelate ring.

The coordination of bidentate ligands, such as this compound, to a metal center to form octahedral complexes of the type [M(this compound)₃] can result in a propeller-like structure. This structure lacks a plane of symmetry and is therefore chiral, existing as two enantiomers (Δ and Λ isomers). chiralpedia.com

Despite these established principles, a thorough review of the scientific literature reveals a notable lack of specific research focused on the stereoisomerism and chirality induction of metal complexes derived from this compound. While the synthesis of some of its metal complexes has been reported, detailed investigations into their chiroptical properties, such as circular dichroism, or their application in asymmetric catalysis, have not been found. The potential for this ligand to form stereoisomers and to be used in chirality induction remains a largely unexplored area of research.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | 1-(Naphthalen-2-yl)-3-phenylpropane-1,3-dione |

| Molecular Formula | C₁₉H₁₄O₂ |

| Molecular Weight | 274.31 g/mol |

| Appearance | Solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 2-Naphthoyl benzoylmethane. Through various NMR experiments, it is possible to confirm the compound's structural integrity, map out the connectivity of its atoms, and probe its interactions in solution.

One-dimensional NMR spectroscopy provides the fundamental chemical shift and coupling constant data necessary for the initial structural verification of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthyl and benzoyl groups, as well as the methylene (B1212753) protons of the dicarbonyl moiety. The aromatic region (typically δ 7.0-8.5 ppm) would show a complex pattern of multiplets due to the various protons on the two aromatic rings. The protons of the 2-naphthyl group would appear as a set of doublets and multiplets, characteristic of a substituted naphthalene (B1677914) system. The protons of the benzoyl group would likely appear as a multiplet for the meta and para protons and a downfield doublet for the ortho protons, which are deshielded by the adjacent carbonyl group. A key signal would be the singlet corresponding to the methylene protons (-CH₂-) situated between the two carbonyl groups. Its chemical shift would be significantly downfield due to the electron-withdrawing effect of the two adjacent carbonyls.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the aromatic carbons of both the naphthyl and phenyl rings, and the central methylene carbon. The two carbonyl carbons would resonate at the most downfield positions (typically δ 190-200 ppm). The aromatic region would display a series of signals for the ten carbons of the naphthalene ring and the six carbons of the benzene (B151609) ring. The methylene carbon would appear as a single peak in the aliphatic region, shifted downfield due to the adjacent carbonyls.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthyl-C=O | - | ~195-200 |

| Benzoyl-C=O | - | ~190-195 |

| -CH₂- | ~4.0-4.5 (singlet) | ~45-55 |

| Naphthyl Aromatic C-H | ~7.5-8.5 (multiplets) | ~125-135 |

| Benzoyl Aromatic C-H | ~7.4-8.0 (multiplets) | ~128-134 |

| Naphthyl Quaternary C | - | ~130-140 |

| Benzoyl Quaternary C | - | ~135-140 |

Note: These are predicted values based on the analysis of similar structures and may vary from experimental data.

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity and spatial relationships between different parts of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be particularly useful in assigning the protons within the naphthyl and benzoyl aromatic systems by tracing the spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon signal by linking it to its attached proton(s). For example, the methylene proton signal would show a cross-peak with the methylene carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the through-space proximity of protons, which is essential for conformational analysis. For this compound, NOESY could reveal the preferred spatial arrangement of the naphthyl and benzoyl groups relative to each other.

This compound, as a β-diketone, is an excellent ligand for forming metal complexes. NMR spectroscopy is a powerful technique to study these interactions in solution. Upon coordination to a metal ion, significant changes in the NMR spectrum are expected. The chemical shifts of the protons and carbons near the coordination site (the dicarbonyl moiety) would be particularly affected. The enolic proton, if present in the complex, would give a characteristic downfield signal. Furthermore, if the metal ion is paramagnetic, this can lead to significant broadening and shifting of the NMR signals, providing information about the geometry of the metal complex and the electron spin distribution.

Vibrational Spectroscopy (IR and Raman)

Infrared spectroscopy is highly effective for identifying the key functional groups in this compound. The most prominent absorption bands would be those corresponding to the carbonyl groups. The C=O stretching vibrations would appear as strong bands in the region of 1650-1720 cm⁻¹. The exact position of these bands can provide insight into the electronic environment and potential intramolecular hydrogen bonding. The spectrum would also feature characteristic absorptions for the aromatic C-H stretching vibrations (above 3000 cm⁻¹) and the aromatic C=C stretching vibrations (in the 1450-1600 cm⁻¹ region).

Upon complexation with a metal ion, the C=O stretching frequency is expected to decrease due to the coordination of the carbonyl oxygen to the metal, which weakens the C=O bond. This shift is a clear indicator of metal-ligand bond formation.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Naphthoyl) | Stretching | ~1680-1700 | Strong |

| C=O (Benzoyl) | Stretching | ~1660-1680 | Strong |

| Aromatic C-H | Stretching | ~3000-3100 | Medium-Weak |

| Aromatic C=C | Stretching | ~1450-1600 | Medium-Strong |

| -CH₂- | Stretching | ~2850-2960 | Weak |

Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to IR spectroscopy. While IR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. For this compound, the symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. The C=O stretching vibrations would also be observable, although they may be weaker than in the IR spectrum.

Advanced Raman techniques, such as Surface-Enhanced Raman Spectroscopy (SERS), could be employed to study the molecule adsorbed on metal surfaces, providing enhanced signals and insights into its orientation and interaction with the surface. Furthermore, Resonance Raman spectroscopy could be used to selectively enhance the vibrations associated with a specific electronic transition, which would be particularly useful for studying the electronic structure of its metal complexes.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the mass-to-charge ratio (m/z) of ionized molecules, which allows for the elucidation of elemental composition and molecular structure.

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously determining the elemental formula of a compound by measuring its mass with extremely high accuracy. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure the mass-to-charge ratio to several decimal places. This precision allows for the differentiation between molecules that have the same nominal mass but different elemental formulas.

For this compound (Chemical Formula: C₁₉H₁₄O₂), the theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms. The comparison between this calculated exact mass and the experimentally measured mass provides strong evidence for the compound's identity. High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap-based analyzers, are necessary to achieve the required level of confidence for this confirmation.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₁₄O₂ |

| Calculated Exact Mass | 274.09938 Da |

| Expected Observed Mass (e.g., [M+H]⁺) | 275.10716 Da |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and semi-polar compounds, including metal complexes of β-diketones. In ESI-MS, ions are produced from a solution, making it an effective method for studying species in the liquid phase. The technique typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation, which simplifies the resulting mass spectrum. plos.orgcolostate.edu

When analyzing this compound, ESI-MS would be employed to confirm the molecular weight via the detection of its protonated form. Furthermore, its utility extends to the characterization of metal complexes formed with this ligand. The stoichiometry and stability of such complexes can be investigated by observing the corresponding multi-component ions in the mass spectrum. Tandem mass spectrometry (MS/MS) can be coupled with ESI to induce fragmentation of selected ions, providing valuable structural information about the ligand and its coordination mode with a metal center. scripps.edu

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that excels in the analysis of a wide range of molecules, including coordination and organometallic compounds. nih.gov In a typical MALDI experiment, the analyte is co-crystallized with a large molar excess of a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, transferring charge to the analyte molecules while minimizing fragmentation. duke.edu

MALDI-TOF (Time-of-Flight) mass spectrometry is particularly advantageous for studying metal complexes of β-diketones like this compound. researchgate.netijrbat.in It can effectively ionize neutral metal complexes, which might be challenging to observe with ESI. The technique is capable of providing clear data on the composition and structure of these complexes, complementing information obtained from other methods. nih.gov The choice of matrix is critical and is selected based on the analyte's properties to ensure efficient energy transfer and ionization. duke.edu

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

Single-Crystal X-ray Diffraction (SC-XRD) provides an unambiguous determination of a molecule's solid-state structure. By measuring the angles and intensities of X-rays diffracted by a single crystal, a three-dimensional electron density map can be generated, from which the positions of individual atoms are precisely located.

The stability and physical properties of a molecular crystal are governed by a network of intermolecular interactions. While this compound lacks strong hydrogen bond donors, its structure is stabilized by weaker interactions such as C–H···O hydrogen bonds and π–π stacking interactions involving the aromatic naphthyl and phenyl rings. nih.gov

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 41.2% |

| C···H / H···C | 20.3% |

| O···H / H···O | 17.8% |

| Other Contacts | 20.7% |

Note: The data in this table is illustrative and based on findings for a similar organic compound to demonstrate the output of a Hirshfeld surface analysis. researchgate.net

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, serves as a powerful tool to investigate the electronic transitions occurring within a molecule. For organic compounds like this compound, a β-diketone, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides a fingerprint of the molecule's electronic structure.

Absorption Characteristics of the Compound and its Complexes

The UV-Vis absorption spectrum of this compound is characterized by strong absorption bands in the ultraviolet region. These absorptions are primarily attributed to π-π* transitions within the aromatic rings (naphthyl and phenyl groups) and the conjugated enolic system of the β-diketonate moiety. The delocalized π-electron system across the molecule allows for the absorption of photons, leading to the excitation of electrons to higher energy anti-bonding orbitals.

Upon complexation with metal ions, the electronic spectrum of this compound undergoes noticeable changes. The formation of metal chelates, where the deprotonated ligand binds to a central metal ion, perturbs the electronic structure of the ligand. This typically results in a shift of the intra-ligand π-π* transition bands, often to longer wavelengths (a bathochromic or red shift). The magnitude of this shift can be influenced by the nature of the metal ion, including its size, charge, and the nature of the metal-ligand bond.

In the case of lanthanide complexes with β-diketonate ligands, such as those structurally similar to this compound, the ligand acts as an "antenna." It efficiently absorbs UV radiation and transfers this energy to the central lanthanide ion, which then emits light at its characteristic wavelengths. This process, known as the antenna effect, is fundamental to the luminescent properties of these complexes. The strong absorption of the β-diketonate ligand in the UV region is a key prerequisite for this efficient energy transfer.

Table 1: Illustrative UV-Vis Absorption Data for Related β-Diketone Compounds and Complexes

| Compound/Complex | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition Type | Reference |

| 2-Naphthoic Acid | Acidic Mobile Phase | 236, 280, 334 | Not Specified | π-π* | |

| Iron(III)-dibenzoylmethane | Water-Ethanol | 518 | 1085 | Charge Transfer | rsc.org |

This table is illustrative and includes data from related compounds to provide context due to the limited availability of specific data for this compound.

Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) Transitions

Beyond the intra-ligand transitions, the electronic spectra of metal complexes of this compound can exhibit charge-transfer (CT) bands. These transitions involve the movement of an electron between molecular orbitals that are primarily centered on the ligand and those primarily centered on the metal. CT bands are typically much more intense than the weaker d-d transitions observed in many transition metal complexes. rsc.org

Metal-to-Ligand Charge Transfer (MLCT) transitions involve the promotion of an electron from a metal-based orbital to a ligand-based anti-bonding orbital (π). These transitions are more likely to occur when the metal is in a low oxidation state (electron-rich) and the ligand possesses low-lying π orbitals. An MLCT transition results in the formal oxidation of the metal center. The extensive π-system of the naphthyl and phenyl groups in this compound provides suitable acceptor orbitals for such transitions.

The energy of these charge transfer bands is a critical factor in determining the photophysical properties of the complexes. For instance, in luminescent lanthanide complexes, the presence of a low-lying LMCT or MLCT state can either facilitate or quench the desired luminescence, depending on its energy level relative to the ligand's triplet state and the emissive level of the lanthanide ion.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Electronic Structure Analysis using Density Functional Theory (DFT) and Ab Initio Methods (MP2, CCSD(T), CASSCF)

No specific studies utilizing DFT or high-level ab initio methods to analyze the electronic structure of 2-Naphthoyl benzoylmethane were identified. Such calculations would typically provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), electron density distribution, and the nature of its chemical bonds.

Prediction of Molecular Properties and Spectra

Without dedicated quantum chemical calculations, there are no published predictions of molecular properties such as dipole moment, polarizability, or simulated spectra (e.g., IR, UV-Vis) for this compound based on these methods.

Conformational Analysis and Energy Landscapes

A detailed conformational analysis, which would identify stable conformers and the energy barriers between them to create an energy landscape, has not been published for this compound. This type of study is crucial for understanding the molecule's flexibility and preferred shapes.

Molecular Dynamics Simulations and Force Field Studies

Application of Universal Force Field (UFF) and General Amber Force Field (GAFF) for Energetic Optimization

No literature was found describing the application of common force fields like UFF or GAFF to perform energetic optimization of the this compound structure. These studies would be foundational for preparing the molecule for molecular dynamics simulations.

Simulation of Intermolecular Interactions and Aggregate Formation

There is no available research on molecular dynamics simulations aimed at understanding how this compound molecules interact with each other or form aggregates in different environments. These simulations would provide valuable information on its bulk properties and behavior in solution or the solid state.

Theoretical Studies on Reaction Mechanisms and Chemical Reactivity

Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reactions. For this compound, these methods can map out potential energy surfaces, identify transition states, and calculate activation barriers, thereby providing a comprehensive understanding of its reactivity.

The reactivity of β-diketones like this compound is largely governed by the keto-enol tautomerism. researchgate.netnih.govmdpi.com DFT calculations can be employed to determine the relative stabilities of the keto and enol tautomers in various solvents and in the gas phase. researchgate.netorientjchem.org The enol form is often more stable due to the formation of a strong intramolecular hydrogen bond. researchgate.net The substituents on the β-diketone can influence this equilibrium; for instance, bulky substituents can shift the equilibrium towards the diketo form due to steric hindrance. rsc.org

Computational studies can elucidate the pathways of various organic reactions involving this compound. For example, in condensation reactions, theoretical calculations can model the reaction steps, identify key intermediates, and predict the regioselectivity and stereoselectivity of the products. The mechanism of electrophilic and nucleophilic substitution reactions at the α-carbon can also be investigated, providing insights into the electronic factors that govern the reactivity of the methylene (B1212753) bridge.

A hypothetical reaction pathway for the alkylation of this compound could be modeled to determine the activation energies for the formation of C-alkylated versus O-alkylated products, thus predicting the likely outcome under different reaction conditions.

| Computational Method | Application to this compound | Anticipated Insights |

| Density Functional Theory (DFT) | Calculation of keto-enol tautomer equilibrium | Determination of the dominant tautomeric form in different environments. |

| Transition State Theory | Identification of transition states for alkylation reactions | Understanding the kinetic and thermodynamic control of product formation. |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and orbital interactions | Elucidation of the electronic factors governing reactivity at different sites. |

This compound, in its enolic form, can act as a bidentate ligand to form stable complexes with a wide range of metal ions. prochemonline.com The stability and reactivity of these metal complexes are crucial for their application in catalysis and materials science. rsc.org Theoretical methods can be used to investigate the ligand exchange dynamics and the factors influencing the stability of these complexes. researchgate.net

Molecular dynamics (MD) simulations, both classical and quantum mechanical/molecular mechanical (QM/MM), can be employed to study the dynamics of ligand exchange processes in solution. nih.gov These simulations can provide a detailed picture of the solvent effects and the energetic barriers associated with the dissociation of a ligand and the coordination of a new one.

The stability of metal complexes of this compound can be assessed by calculating the binding energies between the metal ion and the ligand using DFT. The nature of the metal-ligand bond can be further analyzed using techniques like the Quantum Theory of Atoms in Molecules (QTAIM) to understand the degree of covalent and electrostatic contributions. Theoretical studies on a series of mixed-ligand complexes could reveal how the electronic and steric properties of co-ligands influence the stability and reactivity of the this compound complex. rsc.org

| Parameter | Computational Method | Significance for this compound Complexes |

| Ligand Exchange Rate | Molecular Dynamics (MD) Simulations | Predicts the lability of the complex in solution. |

| Metal-Ligand Binding Energy | Density Functional Theory (DFT) | Quantifies the thermodynamic stability of the complex. |

| Electronic Structure | Natural Bond Orbital (NBO) Analysis | Provides insight into the nature of the metal-ligand bonding. |

Machine Learning and Chemoinformatics Approaches in Compound Design

Machine learning (ML) and chemoinformatics have emerged as powerful tools in modern drug discovery and materials science. researchgate.netnih.gov These approaches can be utilized to design novel derivatives of this compound with tailored properties.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity or other desired properties. atlantis-press.comnih.gov By training a model on a dataset of known compounds, it is possible to predict the activity of new, unsynthesized molecules. youtube.com The descriptors used in QSAR models can include constitutional, topological, geometrical, and electronic parameters calculated from the molecular structure.

Generative deep learning models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can be employed for de novo drug design. nih.gov By learning the underlying patterns in a library of known active compounds with a β-diketone scaffold, these models can generate novel molecular structures that are likely to possess the desired activity. The generated molecules can then be further evaluated using computational docking and other theoretical methods before being synthesized and tested experimentally.

Chemoinformatics tools can also be used to manage and analyze large chemical datasets, perform virtual screening of compound libraries against biological targets, and predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new derivatives. nih.gov

| Approach | Application in Designing this compound Derivatives | Potential Outcome |

| QSAR | Predicting the biological activity based on molecular descriptors. | Identification of key structural features for enhanced activity. |

| Generative Models | De novo design of novel compounds with desired properties. | Generation of new drug candidates with the this compound scaffold. |

| Virtual Screening | Docking of a library of derivatives against a protein target. | Prioritization of compounds for experimental testing. |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. | Early identification of compounds with poor drug-like properties. |

Photophysical Properties and Optoelectronic Applications

Photophysical Behavior of 2-Naphthoyl Benzoylmethane and its Complexes

The interaction of this compound and its metallic complexes with light is characterized by several key processes, including luminescence, defined quantum yields and lifetimes, specific excited state dynamics, and notable solvent effects. The stability of the compound under illumination is also a critical aspect of its photophysical profile.

Luminescence Properties: Fluorescence and Phosphorescence

As a β-diketone, this compound serves as an efficient "antenna" ligand for lanthanide ions, such as Europium(III) (Eu³⁺) and Terbium(III) (Tb³⁺). The luminescence of these complexes is a result of an intramolecular energy transfer process. kyushu-u.ac.jp The organic ligand absorbs light and transfers the energy to the central metal ion, which then emits light with its characteristic narrow emission bands. kyushu-u.ac.jpmdpi.com

The photoluminescence spectra of Eu(III) complexes with ligands based on naphthalene (B1677914) derivatives exhibit a strong red emission, primarily centered around 612 nm. scispace.com This emission corresponds to the ⁵D₀→⁷F₂ transition of the Eu³⁺ ion. scispace.com The coordination environment around the europium ion is a crucial factor in enhancing the photoluminescence intensity. Saturated europium complexes, where the metal ion's coordination sphere is full, tend to have much stronger luminescence than unsaturated complexes due to their increased stability. scispace.com

Fluorescence Quantum Yields and Lifetimes

The fluorescence lifetime (τ) is another critical parameter, representing the average time the molecule spends in the excited state before returning to the ground state. Lanthanide complexes are known for their long luminescence lifetimes, often in the microsecond to millisecond range. rsc.orgnih.gov For example, the lifetime of terbium complexes can be prolonged from 0.5 to approximately 2 milliseconds with an increase in the number of coordinated ligands. rsc.org The mono-exponential decay of the luminescence lifetime curves in some europium complexes suggests the presence of a single emitting site. nih.gov

Excited State Dynamics and Energy Transfer Mechanisms

The sensitization of lanthanide ion luminescence by an organic ligand like this compound involves a multi-step energy transfer process. kyushu-u.ac.jp Upon absorption of UV radiation, the ligand is promoted to an excited singlet state (S₁). Through a process called intersystem crossing (ISC), the ligand then transitions to a lower-energy triplet state (T₁). kyushu-u.ac.jpnih.gov The energy is subsequently transferred from this triplet state to the excited energy levels of the lanthanide ion. kyushu-u.ac.jpnih.gov For this energy transfer to be efficient, the triplet state energy level of the ligand must be appropriately matched with the accepting energy level of the lanthanide ion. kyushu-u.ac.jp

Solvent Effects on Photophysical Properties

The surrounding solvent medium can significantly influence the photophysical properties of this compound and its complexes. The polarity and coordinating ability of the solvent can affect the stability of the complex and the efficiency of the energy transfer process. For instance, in some europium complexes, longer emission lifetimes are observed in acetonitrile (B52724) compared to dichloromethane, which may be due to the replacement of coordinated water molecules by acetonitrile molecules. nih.gov

Studies on similar compounds, such as butyl methoxy (B1213986) dibenzoylmethane (B1670423), have shown that the photostability can be influenced by the solvent. In solution, the nature of the solvent is a key factor, whereas in emulsions, the presence of other UV filters plays a more significant role. researchgate.net

Photostability and Degradation Pathways

Photostability, or the ability of a compound to resist degradation upon exposure to light, is a crucial property for applications in optoelectronic devices. While specific degradation pathways for this compound have not been extensively detailed, studies on related β-diketones indicate that photodegradation can occur. The photochemical reactions can be influenced by factors such as the solvent and the presence of other molecules. researchgate.net For instance, the photochemistry of butyl methoxy dibenzoylmethane differs significantly between solutions and emulsions, highlighting the importance of the formulation in determining photostability. researchgate.net

Application in Organic Light-Emitting Diodes (OLEDs) and Photonics

The intense and narrow-band red emission of europium(III) complexes with β-diketonate ligands, including those structurally similar to this compound, makes them highly attractive for use as red emitters in OLEDs. mdpi.com The high color purity of the emission is a significant advantage for display applications. mdpi.com

Emitter Characteristics and Device Performance

While specific performance data for organic light-emitting diodes (OLEDs) utilizing exclusively this compound as the emitter is not extensively documented, the broader class of lanthanide β-diketonate complexes, including those with naphthyl-containing ligands, has demonstrated significant promise in electroluminescent devices. researchgate.net These complexes are valued for their ability to produce sharp, color-pure emissions, a critical factor for high-quality displays.

The performance of OLEDs incorporating lanthanide complexes is heavily influenced by the choice of the β-diketonate ligand. The ligand's primary role is to act as an "antenna," efficiently absorbing energy and transferring it to the central lanthanide ion, which then emits light. nih.gov The inclusion of a naphthyl group, as in this compound, extends the π-conjugated system of the ligand. mdpi.com This extension can lead to a red-shift in the absorption spectrum, allowing for more efficient harvesting of light from common excitation sources like near-UV LEDs. rsc.org

In analogous systems, europium(III) complexes with β-diketonate ligands have been successfully employed as the emitting layer in multilayer OLEDs. For instance, a device using a europium complex with 4,4,4-trifluoro-1-phenyl-1,3-butanedionate (btfa) ligands achieved an electroluminescence quantum efficiency (EQE) of 2.1% with red emission at 614 nm. rsc.orgrsc.org Another study on solution-processed OLEDs with a mixed-ligand europium complex reported a luminance of up to 700 cd/m². mdpi.com These examples highlight the potential for achieving high-performance OLEDs using lanthanide complexes with ligands structurally related to this compound.

The following table illustrates typical performance metrics for OLEDs based on europium(III) β-diketonate complexes, providing a benchmark for the potential of devices incorporating this compound.

| Complex | Maximum Luminance (cd/m²) | External Quantum Efficiency (EQE) (%) | Emission Color |

| Eu(tta)₃DPPZ:CBP | 700 | Not Reported | Red |

| [Eu(btfa)₃(4,4′-dinonylbipy)] | Not Reported | 2.1 | Red |

| [Eu(DBM)₃Phen] | 460 | Not Reported | Red |

This table presents data for analogous europium β-diketonate complexes to illustrate potential device performance.

Development of Fluorescent Dyes and Sensitizers

β-Diketones, including this compound, are versatile building blocks in the synthesis of fluorescent dyes and sensitizers. mdpi.com Their inherent spectroscopic properties, such as the ability to emit fluorescence, make them valuable scaffolds for creating novel imaging and sensing agents. mdpi.comresearchgate.net The fluorescence of β-diketones can be tuned by modifying their molecular structure, for example, by introducing different substituent groups.

Difluoroboron β-diketonate (BF₂bdk) complexes are a well-known class of highly luminescent dyes. researchgate.net These dyes are prized for their strong fluorescence in both solution and the solid state, large extinction coefficients, and tunable emission wavelengths. The incorporation of aromatic groups like naphthyl and phenyl, as found in this compound, can lead to the development of BF₂bdk dyes with specific photophysical properties. For instance, new near-infrared fluorescent probes based on β-diketone-boron difluoride have been designed for polarity detection. rsc.org

Beyond their intrinsic fluorescence, β-diketones are exceptional sensitizers for lanthanide luminescence. researchgate.net The "antenna effect," where the organic ligand absorbs light and transfers the energy to the central lanthanide ion, is the fundamental principle behind the bright emission of these complexes. mdpi.com The efficiency of this energy transfer is a critical factor in the design of highly luminescent materials. The extended π-conjugation provided by the naphthyl group in this compound can enhance the light-harvesting capabilities of the ligand, making it a potentially more effective sensitizer. mdpi.com

Research has shown that modifying the β-diketonate ligand can significantly impact the luminescent properties of the resulting lanthanide complex. For example, europium(III) complexes with C1-functionalized phenanthro-imidazole derivatives as neutral ligands and dibenzoylmethane (a close structural relative of this compound) as the anionic ligand exhibit multicolor emission in solution and strong red emission in the solid state. rsc.org This tunability is crucial for applications ranging from bioimaging to solid-state lighting.

Catalytic Applications of 2 Naphthoyl Benzoylmethane Derived Ligands

Specific Catalytic Transformations

Other Catalytic Reactions (e.g., CO2 Reduction, C-H Borylation, Aminations)

Despite the broad interest in catalytic CO2 reduction, C-H borylation, and amination reactions for the synthesis of valuable chemicals and fuels, a comprehensive review of the scientific literature reveals a significant gap in the application of 2-naphthoyl benzoylmethane-derived ligands for these specific transformations. Extensive searches of chemical databases and scholarly articles did not yield specific examples or detailed studies focusing on the use of metal complexes bearing this compound or its derivatives as catalysts for these reactions.

The development of efficient catalysts for CO2 reduction, a key strategy for mitigating greenhouse gas emissions, relies on ligands that can facilitate electron transfer and stabilize key intermediates. Similarly, the burgeoning field of C-H borylation, which allows for the direct functionalization of ubiquitous C-H bonds, often employs sophisticated ligand scaffolds to control regioselectivity and reactivity. Catalytic amination reactions, crucial for the synthesis of nitrogen-containing compounds, also heavily depend on the ligand environment around the metal center.

While the β-diketonate moiety within this compound is a well-known chelating group for a variety of metal ions, its potential to support the demanding catalytic cycles of CO2 reduction, C-H borylation, and aminations has not been reported in the available scientific literature. The electronic and steric properties imparted by the naphthyl and benzoyl substituents could, in principle, be tuned to influence catalytic performance; however, such investigations have yet to be documented.

Mechanistic Investigations of Catalytic Processes

A thorough understanding of the reaction mechanism is paramount for the rational design of more efficient and selective catalysts. This includes the identification of the active catalytic species and any intermediates formed during the reaction, as well as elucidating the factors that govern stereoselectivity.

Identification of Active Catalytic Species and Intermediates

Given the absence of reported applications of this compound-derived ligands in the aforementioned catalytic reactions, there is a corresponding lack of mechanistic studies. The identification of active catalytic species and the characterization of reaction intermediates are typically achieved through a combination of techniques, including spectroscopy (e.g., NMR, IR, UV-Vis), X-ray crystallography, and computational modeling.

For a hypothetical catalytic cycle involving a this compound-metal complex, one would anticipate the formation of various intermediates. For instance, in CO2 reduction, this could involve the formation of a metal-hydride or a metal-CO2 adduct. In C-H borylation, intermediates might include metal-boryl species or complexes where the C-H bond of the substrate is activated. However, without experimental or theoretical data, any discussion of such species for catalysts based on this compound remains purely speculative.

Elucidation of Stereoselectivity Mechanisms

Stereoselectivity is a critical aspect of many catalytic transformations, particularly in the synthesis of chiral molecules for the pharmaceutical and fine chemical industries. The elucidation of stereoselectivity mechanisms often involves studying the interaction of a prochiral substrate with a chiral catalyst. This can be achieved by introducing chiral elements into the ligand framework.

In the context of this compound, chirality could be introduced, for example, by modifying the naphthyl or benzoyl groups with chiral substituents. Such a chiral ligand could then potentially induce asymmetry in a catalytic reaction. The mechanism by which this stereochemical information is transferred from the ligand to the substrate would be a key area of investigation, likely involving detailed structural analysis of catalyst-substrate intermediates and transition states. As with the identification of catalytic intermediates, the lack of reported stereoselective catalytic reactions using chiral this compound-derived ligands means that no mechanisms have been elucidated.

Future Research Directions and Emerging Trends

Rational Design of Next-Generation Naphthoyl Benzoylmethane Ligands

The future development of 2-Naphthoyl benzoylmethane-based materials hinges on the principles of rational ligand design. This approach moves beyond serendipitous discovery to the deliberate engineering of ligands with tailored electronic and steric properties. By strategically modifying the molecular framework of this compound, researchers can fine-tune the properties of the resulting metal complexes.

Key strategies in the rational design of next-generation ligands include:

Functional Group Incorporation: The introduction of specific functional groups onto the naphthyl or phenyl rings can impart desired functionalities. For instance, the addition of electron-donating or electron-withdrawing groups can modulate the ligand's electronic properties, thereby influencing the photophysical and electrochemical characteristics of its metal complexes.

Steric Hindrance Engineering: Altering the steric bulk of the ligand can control the coordination environment around the metal center. Introducing bulky substituents can prevent the formation of polymeric structures and favor the isolation of mononuclear complexes with unique reactivity. dntb.gov.ua

Expansion of the π-System: Extending the π-conjugated system of the ligand, for example by replacing the phenyl group with larger aromatic moieties, can lead to materials with enhanced photophysical properties, such as shifts in absorption and emission wavelengths. researchgate.net

These design principles are instrumental in creating ligands that can form complexes with predictable geometries and desired physicochemical behaviors, paving the way for their application in advanced materials. The systematic modification of the this compound scaffold allows for a high degree of control over the ultimate properties of the coordinated metal ions.

Exploration of Novel Coordination Architectures and Material Properties

The self-assembly of metal ions with this compound and its derivatives offers a pathway to a diverse array of coordination architectures, each with the potential for unique material properties. Future research will undoubtedly focus on expanding the library of these structures beyond simple mononuclear complexes.

| Coordination Architecture | Description | Potential Material Properties |

| Mononuclear Complexes | A single metal ion is coordinated by one or more this compound ligands. | Luminescence, Catalysis, Sensing |

| Coordination Polymers | Metal ions are bridged by the ligands to form one-, two-, or three-dimensional extended networks. | Porosity, Gas Storage, Heterogeneous Catalysis |

| Metal-Organic Frameworks (MOFs) | A subclass of coordination polymers with a highly ordered, porous structure. | High Surface Area, Selective Sorption, Drug Delivery |

The exploration of these architectures is driven by the quest for materials with novel functionalities. For example, the incorporation of the naphthyl group from this compound into MOFs could lead to materials with interesting luminescent properties or enhanced affinity for specific guest molecules. thermofisher.commagtech.com.cn The ability of β-diketonate ligands to bridge multiple metal centers is a key factor in the construction of these complex structures. rsc.org The judicious choice of metal ions and reaction conditions will be crucial in directing the self-assembly process towards the desired coordination architecture.

Integration with Advanced Spectroscopic and Computational Techniques for Deeper Insight

To fully unlock the potential of this compound-based materials, a deep understanding of their structure-property relationships is essential. The integration of advanced spectroscopic and computational techniques provides the necessary tools to probe these materials at a fundamental level.

Advanced Spectroscopic Techniques are indispensable for characterizing the electronic and structural properties of these compounds. nih.gov Techniques such as:

Time-Resolved Spectroscopy: To investigate the dynamics of excited states, which is crucial for understanding and optimizing luminescent properties.

X-ray Absorption Spectroscopy: To probe the local coordination environment and electronic structure of the metal centers.

Advanced Nuclear Magnetic Resonance (NMR) Techniques: To elucidate the solution-state structure and dynamics of the complexes.

Computational Chemistry offers a powerful complementary approach to experimental studies. Density Functional Theory (DFT) and other computational methods can be used to:

Predict the geometric and electronic structures of new ligands and their metal complexes.

Simulate spectroscopic properties to aid in the interpretation of experimental data.

Elucidate reaction mechanisms and predict the catalytic activity of these complexes.

The synergy between advanced experimental and theoretical methods will be a hallmark of future research in this area, enabling a more profound understanding and accelerating the discovery of new materials with enhanced performance.

Emerging Applications in Niche Chemical Fields

The unique properties of this compound and its metal complexes are expected to find applications in a variety of niche chemical fields. While research is still in its early stages, several promising areas are emerging.

One of the most promising avenues is in the development of luminescent sensors . The fluorescence of metal complexes containing this compound can be sensitive to the presence of specific analytes. For example, a Zn(II)-complex of a carbazole–naphthoyl hydrazone conjugate has been shown to be an effective and selective detector for Cu2+ ions. This suggests that rationally designed this compound complexes could be developed as highly sensitive and selective probes for a range of ions and small molecules.

Another area of interest is catalysis . β-diketonate complexes of transition metals are known to be active catalysts for a variety of organic transformations. The steric and electronic properties of this compound can be tuned to create catalysts with high activity and selectivity for specific reactions. The development of sterically hindered β-diketonates, for instance, is a promising strategy for modulating the catalytic activity of base metals.

Furthermore, the photophysical properties of lanthanide complexes with ligands similar to this compound make them candidates for applications in optoelectronic devices and bioimaging . researchgate.net The naphthyl group can act as an "antenna," efficiently absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength. This process is fundamental to the development of new light-emitting materials and biological probes.

As research continues, it is anticipated that the unique combination of properties offered by this compound will lead to its application in an even wider range of specialized chemical fields, from materials science to analytical chemistry.

Q & A

Basic: What are the common synthetic routes for preparing 2-naphthoyl benzoylmethane derivatives in academic research?

Methodological Answer:

this compound derivatives are typically synthesized via Friedel-Crafts acylation using 2-naphthoyl chloride as a key intermediate. For example, reactions with aromatic hydrocarbons (e.g., naphthalene) in the presence of catalysts like polyphosphoric acid (PPA) or AlCl₃/NaCl yield acylated products . Propargyl bromide can also be used to functionalize naphthol derivatives under basic conditions (K₂CO₃/DMF) to form intermediates like (prop-2-yn-1-yloxy)naphthalene, which are further modified . Purification often involves solvent extraction (ethyl acetate) and drying agents (anhydrous Na₂SO₄), followed by column chromatography or recrystallization .

Basic: What analytical techniques are most effective for characterizing this compound derivatives and verifying their purity?

Methodological Answer:

Key techniques include: